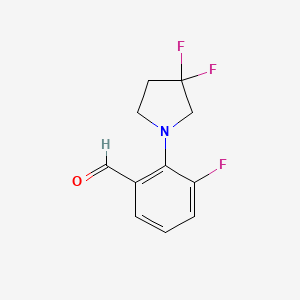
2-Fluoro-4-(trifluoromethoxy)benzyl bromide
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic fluorinated building block . It is used as a synthetic intermediate in the preparation of various compounds. For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .
Synthesis Analysis
The synthesis of this compound involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis
The molecular formula of this compound is C8H5BrF4O . Its molecular weight is 273.02 g/mol . The InChI code is 1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 .Chemical Reactions Analysis
Polymerizations of this compound, via Friedel-Crafts polymerization using aluminum chloride as a catalyst, have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.02 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 185 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Organofluorine Synthesis
A key application is in the synthesis of a variety of new organofluorine compounds through consecutive treatments involving sec-butyllithium and electrophilic reagents, demonstrating the compound's role as a versatile intermediate. The ortho-substituted derivatives are produced in excellent yields, showcasing the compound's utility in accessing previously inaccessible chemical spaces (Castagnetti & Schlosser, 2001).
Catalytic Reactions
In catalytic processes, the compound finds application in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This method offers an alternative approach for introducing (2,2,2-trifluoroethyl)arenes into molecules, a transformation with significant potential in medicinal chemistry and related fields, due to the lipophilic and electron-withdrawing nature of the CF3 group (Zhao & Hu, 2012).
Nucleophilic Fluorination
Another application is demonstrated through its role in nucleophilic fluorination reactions. A study shows how tetrabutylammonium triphenyldifluorosilicate, when reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions, generates a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Fluoride Reagents Development
Further research into the development of fluoride reagents using 1,3-diarylimidazolium-based fluoride demonstrates the compound's contribution to overcoming challenges in the nucleophilic fluorination of various organic substrates. This demonstrates its importance in developing stable, efficient reagents for fluorination processes (Alič et al., 2022).
Pharmaceutical Intermediates Synthesis
Lastly, its role in the synthesis of pharmaceutical intermediates is evident in the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, highlighting the compound's utility in developing practical, environmentally friendly methods for synthesizing key pharmaceutical components (Tong-bin, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Fluoro-4-(trifluoromethoxy)benzyl bromide is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is used in the synthesis of bioreductive drugs , suggesting that it may have some bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through mechanisms such as the Suzuki-Miyaura coupling . The interactions between this compound and biomolecules are primarily driven by its electrophilic bromide group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition or activation of enzymes by covalently modifying their active sites . This compound can also bind to specific DNA sequences, influencing the transcription of target genes. The presence of fluorine atoms in its structure enhances its binding affinity to certain biomolecules, thereby increasing its potency and specificity in biochemical reactions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application in laboratory settings. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cell cycle progression.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals on proteins . For example, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Propiedades
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMTHLJHXYXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
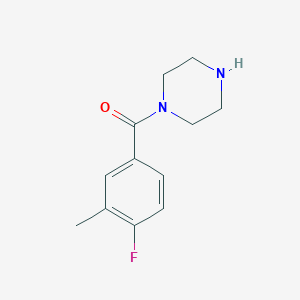
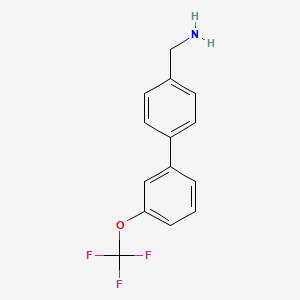
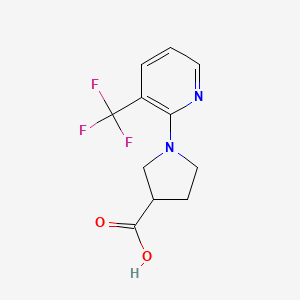
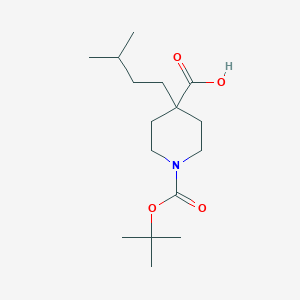
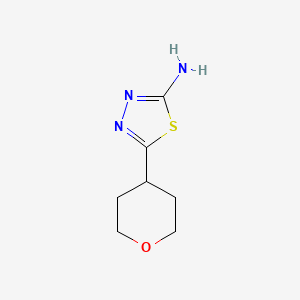
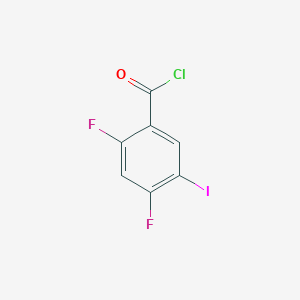


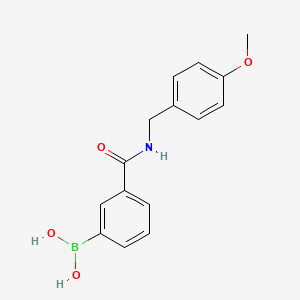
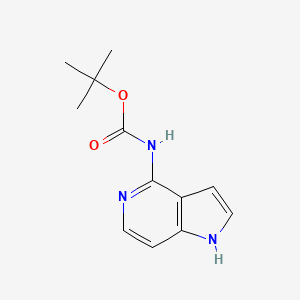
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
